15-Lipoxygenase inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

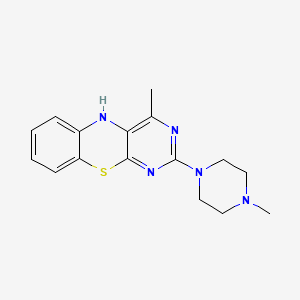

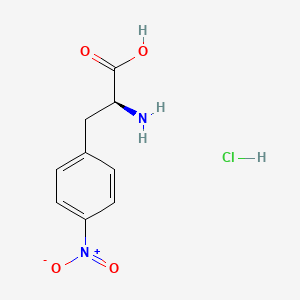

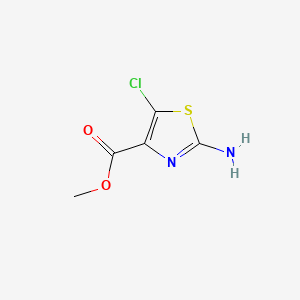

15-Lipoxygenase inhibitor 1 is a 15-lipoxygenase (15-LO) inhibitor with an IC50 of 18 µM . It scavenges DPPH radicals in a cell-free assay . 15-LOX is an enzyme which reacts with polyunsaturated fatty acids and produces metabolites that are implicated in many important human diseases, such as cancer .

Synthesis Analysis

Based on the chemical structure and pharmacophore moiety, 15-LOX inhibitors are categorized into heterocyclic, phenolic, allyl and allyloxy derivatives . A combinatorial approach has been used for the discovery of drug-like inhibitors of 15-lipoxygenase-1 .

Molecular Structure Analysis

The structure-activity relationships (SAR) for h-1-5-LOX-1 inhibition have been studied. Molecular modeling enabled the rationalization of the observed SAR and supported structure-based design for further optimization .

Chemical Reactions Analysis

Both the activator and inhibitor were demonstrated to be able to prevent 15-LOX from transforming into potentially inactive conformations. Compared to the activator, the inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

15-Lipoxygenase (15-LOX) is an enzyme that interacts with polyunsaturated fatty acids, producing metabolites implicated in various human diseases, including cancer . Specifically, 15-LOX-1 plays a crucial role in cancer progression. Researchers have identified 15-LOX inhibitors as potential candidates for novel cancer therapeutics. These inhibitors could serve as chemotherapy agents in the near future. Numerous studies have demonstrated the anticancer activities of various 15-LOX inhibitors both in vitro and in vivo .

Anti-Inflammatory Effects

Evidence suggests that 15-LOX-1 has anti-inflammatory properties. Overexpression of 15-LOX-1 inhibits tissue destruction caused by polymorphonuclear cells and glomerulonephritis in animal models . Additionally, 15-LOX inhibitors may play a role in reducing inflammation associated with allergic conditions, such as eosinophils, mast cells, and nasal polyps .

Chemoprevention

The biosynthesis of eoxines, proinflammatory mediators, involves 15-LOX-1. Inhibition of 15-LOX-1 metabolites, such as 13-(S)-hydroxyoctadecadienoic acid (13-HODE), holds promise in preventing the progression of neoplasia, including prostate cancer .

Food Industry

Although less explored, lipoxygenase inhibitors could find applications in the food industry. Their potential to mitigate oxidative processes and inflammation might be relevant in food preservation and functional foods.

Wirkmechanismus

15-LOX inhibitors might be suitable as chemotherapy agents in the near future . The inhibition of LOX can reduce LT, thereby producing an anti-inflammatory effect . Both an activator and an inhibitor will serve as research tools for understanding the biological functions of 15-LOX and provide opportunities for drug discovery .

Zukünftige Richtungen

Considering the role of 15-LOX (mainly 15-LOX-1) in the progression of some cancers, the discovery of 15-LOX inhibitors could potentially lead to the development of novel cancer therapeutics . This review paves the way to further explore the mechanism of their antiproliferative effects via 15-LOX inhibition .

Eigenschaften

IUPAC Name |

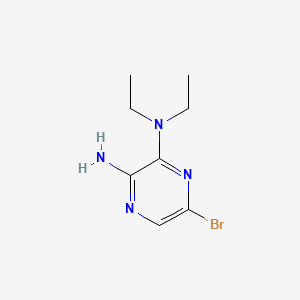

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHGMNLWIKEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658993 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

CAS RN |

928853-86-5 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?

A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?

A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.

Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?

A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)